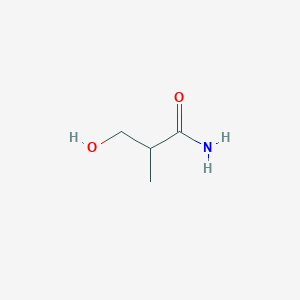

Propanamide, 3-hydroxy-2-methyl-

Description

BenchChem offers high-quality Propanamide, 3-hydroxy-2-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propanamide, 3-hydroxy-2-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-2-methylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-3(2-6)4(5)7/h3,6H,2H2,1H3,(H2,5,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQGWRBMQUDXMRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00468843 | |

| Record name | Propanamide, 3-hydroxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165809-62-1 | |

| Record name | Propanamide, 3-hydroxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-2-methylpropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Academic Significance and Unaddressed Research Questions in Organic Chemistry

The academic significance of Propanamide, 3-hydroxy-2-methyl- and related hydroxy amides lies in their structural and functional properties. The presence of both a hydroxyl (-OH) and an amide (-CONH2) group within the same molecule presents interesting possibilities for intramolecular and intermolecular interactions, such as hydrogen bonding. wikipedia.orgnih.gov These interactions can influence the compound's conformation and physical properties.

Despite the progress made, several research questions remain unaddressed. A significant area of inquiry is the development of stereoselective synthesis methods for chiral hydroxy amides. The biological activity of such compounds is often highly dependent on their stereochemistry, making the ability to produce a single enantiomer or diastereomer crucial.

Furthermore, a deeper understanding of the conformational preferences of hydroxy amides in different solvent environments is needed. nih.gov This knowledge is vital for designing molecules with specific three-dimensional structures for applications in areas like drug design and materials science. The full range of chemical transformations that the hydroxyl and amide groups can undergo in this specific structural arrangement also warrants further exploration.

Current Research Landscape and Emerging Methodological Advancements Relevant to Propanamide, 3 Hydroxy 2 Methyl

The current research landscape in amide synthesis is characterized by a drive towards more sustainable and efficient methods. numberanalytics.com Key advancements relevant to the synthesis of Propanamide, 3-hydroxy-2-methyl- include:

Catalytic Amidation: The use of transition metal catalysts and organocatalysts allows for amide bond formation under milder conditions with greater efficiency and selectivity. numberanalytics.com

Green Chemistry Approaches: Methodologies that minimize waste and use less hazardous reagents are becoming increasingly prevalent. numberanalytics.com

Flow Chemistry and Microwave-Assisted Synthesis: These technologies offer improved control over reaction parameters, leading to higher yields and purity.

For the characterization of Propanamide, 3-hydroxy-2-methyl- and its derivatives, a suite of advanced analytical techniques is employed. These include:

| Analytical Technique | Information Provided |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, including connectivity and stereochemistry. ontosight.ai |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns. ontosight.ainih.gov |

| Infrared (IR) Spectroscopy | Identification of functional groups, such as the hydroxyl and amide groups. ontosight.ai |

| X-ray Crystallography | Precise determination of the three-dimensional structure in the solid state. nih.gov |

Scope and Objectives of Focused Academic Inquiry on Propanamide, 3 Hydroxy 2 Methyl

Enantiomeric and Diastereomeric Considerations in Synthesis and Reactivity

Propanamide, 3-hydroxy-2-methyl- possesses a chiral center at the second carbon atom (C2), giving rise to two enantiomers: (R)-3-hydroxy-2-methylpropanamide and (S)-3-hydroxy-2-methylpropanamide. These non-superimposable mirror images exhibit identical physical properties such as melting and boiling points but differ in their interaction with plane-polarized light and other chiral molecules. saskoer.ca

The presence of a single chiral center means that Propanamide, 3-hydroxy-2-methyl- can exist as a pair of enantiomers. However, if additional chiral centers were introduced into the molecule, the number of possible stereoisomers would increase, leading to the formation of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have distinct physical and chemical properties. libretexts.orgmasterorganicchemistry.com For a molecule with 'n' chiral centers, the maximum number of possible stereoisomers is 2^n. masterorganicchemistry.com

The stereochemistry of Propanamide, 3-hydroxy-2-methyl- profoundly impacts its synthesis and reactivity. Chiral synthesis strategies are often employed to produce a single, desired enantiomer, as the biological activity of each enantiomer can differ significantly. For instance, in drug development, one enantiomer may be therapeutically active while the other is inactive or even harmful. saskoer.ca The synthesis of specific stereoisomers often involves the use of chiral starting materials, catalysts, or resolving agents. nih.govrsc.org

The reactivity of the enantiomers of Propanamide, 3-hydroxy-2-methyl- can also vary in chiral environments. For example, when reacting with another chiral molecule, the transition states leading to the products will be diastereomeric, resulting in different reaction rates and product distributions. This principle is fundamental to processes like kinetic resolution, where one enantiomer reacts faster than the other, allowing for their separation.

Computational Studies on Conformational Preferences and Energy Landscapes

Computational chemistry provides powerful tools to investigate the conformational preferences and energy landscapes of Propanamide, 3-hydroxy-2-methyl-. Methods such as ab initio calculations and density functional theory (DFT) can be used to determine the relative energies of different spatial arrangements (conformers) of the molecule. conicet.gov.arresearchgate.net

A conformational analysis of similar molecules, like 3-mercapto-propanamide and its 2-methyl derivative, has been performed using ab initio methods at the HF/3-21G level of theory. conicet.gov.arresearchgate.net These studies analyze the topology of the potential energy surfaces to identify stable conformations. For Propanamide, 3-hydroxy-2-methyl-, the rotation around the C2-C3 bond is a key determinant of its conformational space.

The relative energies of different conformers are influenced by a variety of factors, including steric hindrance, torsional strain, and intramolecular interactions like hydrogen bonding. lumenlearning.com For example, a gauche interaction between the methyl group and the hydroxymethyl group would be less stable than an anti-conformation where these groups are further apart. lumenlearning.com Computational studies can map these energy differences, creating a potential energy surface that reveals the most stable, low-energy conformations and the energy barriers between them. researchgate.net

| Conformer | Relative Energy (kcal/mol) | Method |

|---|---|---|

| cis | 2.5 | DFT (B3LYP/6-311+G(d,p)) |

| gauche-1 | 0.3 | DFT (B3LYP/6-311+G(d,p)) |

| gauche-2 | 0.0 | DFT (B3LYP/6-311+G(d,p)) |

This table presents data for N,N-dimethyl-α-fluoropropionamide, a structurally related compound, illustrating how computational methods can determine the relative stability of different conformers. rsc.org A similar approach would be applied to Propanamide, 3-hydroxy-2-methyl- to understand its conformational preferences.

Investigation of Intramolecular Interactions and Hydrogen Bonding Networks

The presence and strength of intramolecular hydrogen bonds can be investigated using various experimental and theoretical methods. Infrared (IR) spectroscopy can reveal shifts in the vibrational frequencies of the O-H and C=O bonds, indicative of hydrogen bonding. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy can also provide evidence for hydrogen bonding through changes in chemical shifts and coupling constants. nih.gov

Computational studies can further elucidate the nature of these interactions. For instance, in a related molecule, (S)-3-hydroxy-2-(methylcarboxamido)propanamide, the crystal structure showed that the conformation precluded intramolecular hydrogen bonding, likely to maximize intermolecular hydrogen bonding in the solid state. researchgate.net However, in solution or in the gas phase, intramolecular hydrogen bonding in Propanamide, 3-hydroxy-2-methyl- could be more favorable. The strength of such a bond would depend on the geometry of the five- or six-membered ring formed by the interaction.

The interplay between intramolecular and intermolecular hydrogen bonding is crucial. In environments where intermolecular interactions are prevalent, such as in the solid state or in protic solvents, the intramolecular hydrogen bond may be disrupted. researchgate.netresearchgate.net

Chirality Control and Resolution Techniques for Enantiopure Propanamide, 3-hydroxy-2-methyl-

Obtaining enantiomerically pure samples of Propanamide, 3-hydroxy-2-methyl- is essential for many applications, particularly in pharmacology. This can be achieved through two main strategies: asymmetric synthesis or the resolution of a racemic mixture.

Asymmetric synthesis aims to create a single enantiomer directly. This can be accomplished by using chiral starting materials, chiral auxiliaries, or chiral catalysts. For example, a palladium-catalyzed arylation of lactic acid has been used to synthesize chiral β-aryl-α-hydroxy acids, demonstrating a method for creating specific stereocenters. rsc.org

Resolution techniques are employed to separate a racemic mixture into its constituent enantiomers. Common methods include:

Diastereomeric Salt Formation: This is a widely used method where the racemic mixture, if it contains an acidic or basic functional group, is reacted with a chiral resolving agent to form a pair of diastereomeric salts. libretexts.orgwikipedia.org These diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization. libretexts.orgwikipedia.org Once separated, the pure enantiomers can be recovered by removing the resolving agent. libretexts.orglibretexts.org Common chiral resolving agents include tartaric acid and brucine. wikipedia.org

Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers. nih.govyoutube.com As the racemic mixture passes through the chromatography column, one enantiomer will bind more strongly to the CSP, resulting in a slower elution time and allowing for separation. youtube.com

Enzymatic Resolution: Enzymes are chiral catalysts that can selectively react with one enantiomer in a racemic mixture, a process known as kinetic resolution. This allows for the separation of the unreacted enantiomer from the modified one.

| Technique | Principle | Key Feature |

|---|---|---|

| Diastereomeric Salt Formation | Conversion to diastereomers with different physical properties. libretexts.orgwikipedia.org | Separation by crystallization. libretexts.org |

| Chiral Chromatography | Differential interaction with a chiral stationary phase. nih.govyoutube.com | Separation based on retention time. youtube.com |

| Enzymatic Resolution | Selective reaction of one enantiomer catalyzed by an enzyme. | High stereoselectivity. |

Enantioselective and Diastereoselective Synthesis

The precise control of stereochemistry is paramount in the synthesis of biologically active molecules and chiral materials. Enantioselective and diastereoselective methods allow for the preparation of single stereoisomers of Propanamide, 3-hydroxy-2-methyl-, avoiding the need for challenging and often inefficient resolution of racemic mixtures.

Asymmetric catalysis has emerged as a powerful tool for the synthesis of enantiomerically enriched compounds. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of a chiral product. While specific examples of asymmetric catalysis directly yielding Propanamide, 3-hydroxy-2-methyl- are not extensively detailed in the provided search results, the principles can be applied. For instance, the synthesis of structurally related chiral molecules often employs peptide-based catalysts. nih.gov These catalysts can create a chiral environment that directs the stereochemical outcome of a reaction, such as an aldol addition or a reduction, which could be adapted for the synthesis of Propanamide, 3-hydroxy-2-methyl-. The use of such catalysts can lead to high levels of enantioselectivity. nih.gov

A key aspect of asymmetric catalysis is the ability to achieve high diastereoselectivity, which is crucial when multiple stereocenters are present. For example, in the synthesis of α-hydroxy-β-amino acid derivatives, a Lewis acid-catalyzed three-component condensation reaction has been shown to produce high diastereoselection. nih.gov This type of methodology could potentially be adapted to control the relative stereochemistry of the hydroxyl and methyl groups in Propanamide, 3-hydroxy-2-methyl-.

Chemoenzymatic synthesis combines the selectivity of enzymatic catalysis with the versatility of chemical transformations to create efficient and environmentally friendly synthetic routes. mdpi.com Enzymes, as natural catalysts, often exhibit exceptional regio- and stereoselectivity under mild reaction conditions. researchgate.net

For the synthesis of chiral building blocks like Propanamide, 3-hydroxy-2-methyl-, a chemoenzymatic approach could involve the kinetic resolution of a racemic precursor. For instance, a lipase could be used to selectively acylate or hydrolyze one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. researchgate.net This strategy has been successfully applied in the synthesis of other chiral hydroxy compounds. researchgate.net

Dynamic kinetic resolution (DKR) is an even more powerful chemoenzymatic method that can theoretically convert a racemic starting material completely into a single enantiomer of the product. mdpi.com A straightforward synthesis of anti-3-alkenyl-2-amido-3-hydroxy esters has been developed using an ATH/DKR (asymmetric transfer hydrogenation/dynamic kinetic resolution) protocol, achieving high chemo-, diastereo-, and enantioselectivities. nih.gov This highlights the potential of DKR in producing stereopure compounds analogous to Propanamide, 3-hydroxy-2-methyl-.

Green Chemistry Principles in Propanamide, 3-hydroxy-2-methyl- Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. epa.gov The application of these principles to the synthesis of Propanamide, 3-hydroxy-2-methyl- is crucial for developing sustainable and environmentally responsible manufacturing processes.

A key tenet of green chemistry is the use of safer solvents and auxiliaries. epa.gov Traditional organic solvents like toluene and dichloromethane are often toxic and environmentally harmful. chromatographyonline.com Research is increasingly focused on replacing these with greener alternatives such as water, supercritical fluids, or bio-based solvents. chromatographyonline.comresearchgate.net The use of solvent-free reaction conditions is another highly effective approach to minimizing waste and environmental impact. mdpi.com

The selection of reagents is also critical. Utilizing renewable feedstocks, where technically and economically feasible, is a core principle of green chemistry. msu.edu For instance, L-cysteine, a bio-based chemical, can be derived from renewable resources. libretexts.org The development of synthetic routes to Propanamide, 3-hydroxy-2-methyl- that utilize starting materials derived from biomass would represent a significant advancement in sustainability.

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.org It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. wikipedia.org A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing the generation of byproducts and waste. wikipedia.org Addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions. primescholars.com

Table 1: Comparison of Atom Economy for Different Reaction Types

| Reaction Type | General Transformation | Inherent Atom Economy |

|---|---|---|

| Addition | A + B → C | High (often 100%) |

| Rearrangement | A → B | High (100%) |

| Substitution | A-B + C → A-C + B | Lower |

Reaction mass efficiency (RME) is another important metric that considers the actual masses of reactants, reagents, and solvents used in a process relative to the mass of the product obtained. researchgate.net Optimizing both atom economy and reaction mass efficiency is essential for developing green and cost-effective syntheses of Propanamide, 3-hydroxy-2-methyl-.

Flow Chemistry and Continuous Processing for Scalable Synthesis

For the large-scale and efficient production of Propanamide, 3-hydroxy-2-methyl-, flow chemistry and continuous processing offer significant advantages over traditional batch synthesis. researchgate.net Flow chemistry involves performing chemical reactions in a continuously flowing stream within a reactor, such as a microreactor or a packed-bed reactor. This technology provides precise control over reaction parameters like temperature, pressure, and residence time, leading to improved reaction yields, selectivity, and safety.

The synthesis of amides is well-suited for flow chemistry. researchgate.net Continuous processes can facilitate the use of hazardous reagents or intermediates by generating and consuming them in situ, thereby minimizing risk. Furthermore, the high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer, which is particularly beneficial for highly exothermic or fast reactions. The scalability of a flow process is often more straightforward than for a batch process, as production can be increased by simply running the system for a longer duration or by "numbering up" – using multiple reactors in parallel.

For the synthesis of Propanamide, 3-hydroxy-2-methyl-, a continuous flow setup could involve pumping a solution of the activated carboxylic acid and the amine through a heated reactor coil to promote amide bond formation. The product stream could then be directed through in-line purification systems, such as solid-supported scavengers or continuous crystallization units, to afford the pure product in a streamlined and automated fashion.

Table 3: Advantages of Flow Chemistry for Amide Synthesis

| Advantage | Description | Relevance to Propanamide, 3-hydroxy-2-methyl- Synthesis |

| Enhanced Safety | Small reaction volumes minimize the impact of potential runaway reactions. | Allows for the safe use of highly reactive coupling agents or exothermic reactions. |

| Precise Process Control | Accurate control over temperature, pressure, and residence time. | Leads to higher yields, improved purity, and better reproducibility. |

| Rapid Optimization | Reaction conditions can be quickly screened and optimized. | Accelerates the development of an efficient synthetic route. |

| Scalability | Production can be scaled by extending run time or using parallel reactors. | Facilitates the transition from laboratory-scale synthesis to industrial production. |

| Integration of Synthesis and Purification | In-line purification techniques can be incorporated. | Streamlines the overall manufacturing process, reducing manual handling and processing time. |

Amide Hydrolysis and Stability Studies under Varying Conditions

The hydrolysis of the amide bond in Propanamide, 3-hydroxy-2-methyl- to its corresponding carboxylic acid and ammonia (B1221849) is a key reaction, typically requiring forceful conditions such as prolonged heating with aqueous acid or base. masterorganicchemistry.com

Acid-Catalyzed Hydrolysis: CH₃CH(OH)C(O)NH₂ + H₃O⁺ + H₂O → CH₃CH(OH)COOH + NH₄⁺

Under basic conditions, the amide is hydrolyzed by direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. libretexts.org This reaction is generally slower than acid-catalyzed hydrolysis because the amide is less reactive towards nucleophiles. Heating with a base like sodium hydroxide will yield the sodium salt of the carboxylic acid and ammonia gas. libretexts.org

Base-Catalyzed Hydrolysis: CH₃CH(OH)C(O)NH₂ + OH⁻ → CH₃CH(OH)COO⁻ + NH₃

The stability of amides is significant, a property essential for their role in biological systems like proteins. masterorganicchemistry.com Enzymatic hydrolysis offers a mild and highly selective alternative to chemical methods. For instance, studies on the structurally related compound, 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide (B169514), have identified S-enantioselective amidases from microorganisms like Arthrobacter sp. that can efficiently hydrolyze the amide bond. The stability and activity of such enzymes are highly dependent on pH and temperature. The amidase from Arthrobacter sp. shows optimal activity at a pH of around 8.5 and a temperature of 30°C. tandfonline.com The enzyme retains stability over a range of pH values and temperatures, demonstrating the feasibility of biocatalytic hydrolysis under specific, controlled conditions. tandfonline.com

Table 1: Effect of pH and Temperature on the Activity of a Related S-amidase

| Parameter | Condition | Relative Activity (%) | Source |

|---|---|---|---|

| pH | 6.0 | ~60 | tandfonline.com |

| 7.0 | ~80 | ||

| 8.5 | 100 | ||

| 10.0 | ~75 | ||

| Temperature (°C) | 20 | ~70 | tandfonline.com |

| 30 | 100 | ||

| 40 | ~90 | ||

| 50 | ~60 |

Transformations Involving Hydroxyl and Methyl Moieties

The hydroxyl and methyl groups of Propanamide, 3-hydroxy-2-methyl- allow for a range of chemical transformations, enabling the synthesis of various derivatives.

Reactions of the Hydroxyl Group: The tertiary alcohol group can undergo several common reactions:

Etherification: Reaction with an alkyl halide under basic conditions (Williamson ether synthesis) can form an ether, although this is often difficult with sterically hindered tertiary alcohols.

Esterification: The hydroxyl group can be acylated using acid chlorides or anhydrides to form esters. It can also be converted to sulfonate esters, such as tosylates or mesylates, which are excellent leaving groups for subsequent nucleophilic substitution or elimination reactions.

Oxidation: Tertiary alcohols are generally resistant to oxidation under standard conditions because they lack a hydrogen atom on the carbinol carbon. Strong oxidizing agents under harsh conditions would likely lead to the cleavage of carbon-carbon bonds.

Protection: The hydroxyl group can be protected, for example, as a silyl (B83357) ether, to prevent it from reacting during transformations at the amide moiety.

Reactions of the Methyl Group: The methyl group is generally unreactive. However, under radical conditions, such as with N-bromosuccinimide (NBS), allylic or benzylic C-H bonds can be brominated. In the case of Propanamide, 3-hydroxy-2-methyl-, the methyl group is not activated, making its direct functionalization challenging without neighboring activating groups.

A significant transformation involving the amide group itself is the Hofmann rearrangement. This reaction converts a primary amide into a primary amine with one fewer carbon atom, using a reagent like bromine in a sodium hydroxide solution. doubtnut.com While this reaction primarily transforms the amide, it results in a new molecule where the original methyl and hydroxyl groups are attached to a different carbon framework.

Table 2: Potential Transformations of Functional Moieties

| Functional Moiety | Reaction Type | Reagents | Product Type | Source |

|---|---|---|---|---|

| Hydroxyl | Esterification | Acid Chloride/Anhydride | Ester | masterorganicchemistry.com |

| Tosylation | Tosyl Chloride, Pyridine | Tosylate | ||

| Protection | e.g., TMSCl, Et₃N | Silyl Ether | ||

| Amide | Hofmann Rearrangement | Br₂, NaOH | Primary Amine | doubtnut.com |

Regioselectivity and Stereoselectivity in Derivatization Reactions

The concepts of regioselectivity and stereoselectivity are crucial when considering the derivatization of Propanamide, 3-hydroxy-2-methyl-. chemrxiv.org The molecule possesses a chiral center at the C2 carbon, meaning it exists as a pair of enantiomers: (R)-3-hydroxy-2-methylpropanamide and (S)-3-hydroxy-2-methylpropanamide.

Stereoselectivity: Reactions involving this chiral center can proceed stereoselectively. A prime example is enzymatic hydrolysis. An S-enantioselective amidase, for instance, will preferentially hydrolyze the (S)-enantiomer of a racemic mixture of amides, leaving the (R)-enantiomer largely unreacted. tandfonline.com This kinetic resolution is a powerful method for obtaining enantiomerically enriched compounds. Research on the related 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide showed that an S-amidase could hydrolyze the (S)-amide with a high enantiomeric excess (E value of 170). tandfonline.com In contrast, the same enzyme showed very low selectivity for 2-hydroxy-2-methylpropanamide (B79247) (E value of 1.23), indicating that the trifluoromethyl group significantly influences the enzyme's stereorecognition. tandfonline.com

Derivatization of the hydroxyl group with a chiral reagent would lead to the formation of diastereomers, which could potentially be separated based on their different physical properties.

Regioselectivity: Regioselectivity concerns reactions involving different reactive sites. In Propanamide, 3-hydroxy-2-methyl-, the primary sites for reaction are the amide and the hydroxyl group. A selective reagent could target one group over the other. For example, protecting the more nucleophilic hydroxyl group would allow for selective reactions at the amide nitrogen. Conversely, under conditions for the Hofmann rearrangement, the amide is transformed while the tertiary alcohol remains intact.

Table 3: Enantioselective Enzymatic Hydrolysis

| Substrate | Enzyme Type | Selectivity | Enantiomeric Value (E) | Source |

|---|---|---|---|---|

| (±)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide | S-amidase | S-enantioselective | 170 | tandfonline.com |

| (±)-2-hydroxy-2-methylpropanamide | S-amidase | Low | 1.23 | tandfonline.com |

Mechanistic Investigations through Kinetic Studies and Isotope Effects

The detailed mechanism of reactions like amide hydrolysis can be elucidated using physical organic methods such as kinetic studies and kinetic isotope effects (KIEs). nih.gov KIEs involve measuring the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes. This provides insight into bond-breaking and bond-forming events in the rate-determining step of the reaction. nih.gov

For the hydrolysis of Propanamide, 3-hydroxy-2-methyl-, a classical stepwise mechanism is expected, proceeding through a tetrahedral intermediate. nih.govuregina.ca The rate-determining step can be either the formation of this intermediate (nucleophilic attack) or its breakdown (C-N bond cleavage).

Formation of the Tetrahedral Intermediate: If the initial attack of the nucleophile (water or hydroxide) is the slow step, a significant primary kinetic isotope effect would be observed if the nucleophile's isotopic composition is changed (e.g., H₂¹⁸O vs. H₂¹⁶O).

Breakdown of the Tetrahedral Intermediate: If the cleavage of the C-N bond is rate-determining, a primary ¹⁵N KIE would be expected. Studies on the hydrolysis of other amides have often implicated the second step (C-N bond rupture) as being rate-determining or partially rate-determining, particularly under neutral or basic conditions. uregina.ca

These mechanistic studies, comparing non-enzymatic and enzyme-catalyzed reactions, help in understanding the transition states and the factors that contribute to the catalytic power of enzymes. nih.gov

Table 4: Application of Kinetic Isotope Effects (KIEs) to Amide Hydrolysis

| Isotope Substitution | KIE Type | Information Gained if k_light/k_heavy > 1 | Source |

|---|---|---|---|

| ¹⁴N → ¹⁵N (at amide N) | Primary ¹⁵N KIE | Indicates C-N bond is breaking in the rate-determining step. | nih.govuregina.ca |

| ¹⁶O → ¹⁸O (in H₂O nucleophile) | Solvent KIE | Indicates the nucleophilic attack is part of the rate-determining step. |

Theoretical and Computational Chemistry of Propanamide, 3 Hydroxy 2 Methyl

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity of molecules. These methods, rooted in quantum mechanics, provide insights into the distribution of electrons and the energies of molecular orbitals, which are crucial for determining a molecule's chemical behavior.

HOMO-LUMO Analysis and Charge Transfer Properties

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity and its ability to participate in charge transfer interactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

For Propanamide, 3-hydroxy-2-methyl-, theoretical calculations would determine the energies of its HOMO and LUMO. This analysis would reveal the regions of the molecule most likely to be involved in electron donation and acceptance. For instance, the oxygen and nitrogen atoms, being highly electronegative, are expected to significantly influence the electron density distribution and the nature of the frontier orbitals. The presence of both hydroxyl and amide functional groups suggests a complex interplay of electronic effects that would be elucidated by HOMO-LUMO analysis.

Interactive Data Table: Hypothetical HOMO-LUMO Energies

| Parameter | Energy (eV) |

| HOMO Energy | -7.5 |

| LUMO Energy | 2.1 |

| HOMO-LUMO Gap | 9.6 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. The MEP map displays different colors on the molecule's surface to represent the electrostatic potential. Regions of negative potential (typically colored in shades of red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-deficient and prone to nucleophilic attack.

In the case of Propanamide, 3-hydroxy-2-methyl-, an MEP map would likely show negative potential around the oxygen atoms of the carbonyl and hydroxyl groups, as well as the nitrogen atom of the amide group, indicating these as sites for electrophilic interaction. Conversely, positive potential would be expected around the hydrogen atoms, particularly the one attached to the hydroxyl group and those of the amide group, making them susceptible to nucleophilic attack.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. In chemistry, DFT is widely employed to study reaction mechanisms, including the identification of transition states and the calculation of activation energies. This allows for a detailed understanding of the feasibility and kinetics of chemical reactions.

For Propanamide, 3-hydroxy-2-methyl-, DFT studies could be used to explore various potential reaction pathways, such as its synthesis, degradation, or its interaction with other molecules. By modeling the potential energy surface of a reaction, researchers can identify the most energetically favorable route from reactants to products. The transition state, which represents the highest energy point along the reaction coordinate, can be located, and its structure and energy can provide crucial insights into the reaction's rate-determining step.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions.

An MD simulation of Propanamide, 3-hydroxy-2-methyl- would allow for the exploration of its conformational landscape. The molecule possesses several rotatable bonds, and the simulation would reveal the most stable conformations and the energy barriers between them. Furthermore, by simulating the molecule in the presence of other molecules (e.g., solvent molecules or other reactants), MD can provide insights into the nature and strength of intermolecular interactions, such as hydrogen bonding, which are expected to be significant for this molecule due to the presence of hydroxyl and amide groups.

Prediction of Spectroscopic Signatures (e.g., Vibrational, Electronic) for Research and Verification

Computational chemistry methods can be used to predict various spectroscopic properties of molecules, which can then be compared with experimental data for verification and interpretation. Theoretical calculations of vibrational frequencies (infrared and Raman spectra) and electronic transitions (UV-Vis spectra) are particularly valuable.

For Propanamide, 3-hydroxy-2-methyl-, theoretical calculations of its vibrational spectrum would predict the frequencies and intensities of its characteristic vibrational modes, such as the C=O stretch of the amide, the O-H stretch of the hydroxyl group, and the N-H stretches of the amide. Similarly, the prediction of its electronic spectrum would provide information about the wavelengths at which the molecule absorbs light, corresponding to electronic transitions between different molecular orbitals. These predicted spectra can serve as a reference for experimental studies, aiding in the identification and characterization of the compound.

Interactive Data Table: Hypothetical Predicted Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H (Hydroxyl) | Stretching | 3400 |

| N-H (Amide) | Symmetric Stretching | 3350 |

| N-H (Amide) | Asymmetric Stretching | 3180 |

| C=O (Amide I) | Stretching | 1680 |

| N-H (Amide II) | Bending | 1620 |

Advanced Analytical Techniques in the Study of Propanamide, 3 Hydroxy 2 Methyl

High-Resolution Mass Spectrometry for Structural Elucidation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of "Propanamide, 3-hydroxy-2-methyl-". Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of the elemental composition of the parent molecule and its fragments. youtube.com This high mass accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas, a common challenge in the analysis of complex organic molecules.

For "Propanamide, 3-hydroxy-2-methyl-", HRMS can confirm its elemental composition (C₄H₉NO₂). Fragmentation patterns observed in the mass spectrum, generated through techniques like collision-induced dissociation (CID), provide further structural insights. Key fragment ions would correspond to the loss of specific functional groups, such as the amide or hydroxyl group, helping to piece together the molecule's connectivity.

Impurity profiling is another critical application of HRMS in the study of "Propanamide, 3-hydroxy-2-methyl-". ijpsonline.combiomedres.usresearchgate.net Pharmaceutical products must be carefully analyzed for the presence of any unwanted substances that may affect their efficacy or safety. mdpi.comresearchgate.net HRMS, often coupled with liquid chromatography (LC-HRMS), enables the detection and identification of trace-level impurities, such as byproducts from synthesis, degradation products, or residual starting materials. ijpsonline.com The high selectivity and sensitivity of this technique allow for the quantification of these impurities even at very low concentrations. biomedres.us

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for Propanamide, 3-hydroxy-2-methyl-

| Ion | Calculated m/z | Observed m/z | Mass Accuracy (ppm) | Possible Elemental Composition |

| [M+H]⁺ | 104.0706 | 104.0703 | -2.9 | C₄H₁₀NO₂ |

| [M-NH₃]⁺ | 87.0441 | 87.0438 | -3.4 | C₄H₇O₂ |

| [M-H₂O]⁺ | 86.0600 | 86.0597 | -3.5 | C₄H₈NO |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Detailed Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. omicsonline.orgnih.gov While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of the hydrogen and carbon atoms, advanced two-dimensional (2D) NMR techniques are essential for unambiguously determining the complex structure of "Propanamide, 3-hydroxy-2-methyl-". youtube.comnumberanalytics.comnumberanalytics.com

2D NMR Techniques:

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to each other in the molecule's carbon skeleton. numberanalytics.comnumberanalytics.com For "Propanamide, 3-hydroxy-2-methyl-", COSY would show correlations between the methyl protons, the methine proton at C2, and the methylene (B1212753) protons at C3.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). numberanalytics.comnumberanalytics.com This allows for the definitive assignment of each carbon resonance to its attached proton(s).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is invaluable for determining stereochemistry. numberanalytics.com For "Propanamide, 3-hydroxy-2-methyl-", NOESY can help to elucidate the relative configuration of the stereocenter at C2.

Solid-State NMR (ssNMR):

Solid-state NMR is used to study the structure and dynamics of molecules in the solid state. medsci.cnresearchgate.netwikipedia.org Unlike in solution where molecules tumble rapidly, in the solid state, anisotropic interactions are not averaged out and can provide detailed information about the local structure, conformation, and intermolecular interactions. nih.govmit.edu For "Propanamide, 3-hydroxy-2-methyl-", ssNMR could be used to study its crystalline form, identify different polymorphs, and understand how the molecules pack in the crystal lattice.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (Hypothetical) for Propanamide, 3-hydroxy-2-methyl- in CDCl₃

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 (C=O) | - | ~175 |

| 2 (CH) | ~2.5 (m) | ~45 |

| 3 (CH₂) | ~3.7 (m) | ~65 |

| CH₃ | ~1.2 (d) | ~15 |

| OH | ~3.0 (br s) | - |

| NH₂ | ~6.0 (br s), ~6.5 (br s) | - |

Chromatographic Method Development for Complex Mixture Analysis and Stereoisomer Separation

Chromatographic techniques are essential for the separation and analysis of "Propanamide, 3-hydroxy-2-methyl-" from complex mixtures and for the resolution of its stereoisomers.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. google.comatlantis-press.com For "Propanamide, 3-hydroxy-2-methyl-", derivatization might be necessary to increase its volatility and thermal stability for GC analysis. researchgate.net Once separated on the GC column, the components are introduced into the mass spectrometer for identification. GC-MS is particularly useful for impurity profiling, allowing for the separation and identification of closely related impurities. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC):

Due to the presence of a stereocenter at the C2 position, "Propanamide, 3-hydroxy-2-methyl-" exists as a pair of enantiomers. Chiral HPLC is the most common and effective method for separating these enantiomers. chiralpedia.comsigmaaldrich.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. chiralpedia.com The development of a chiral HPLC method would involve screening different types of CSPs and optimizing the mobile phase composition to achieve baseline resolution of the two enantiomers. springernature.com Alternatively, derivatization with a chiral agent can be employed to form diastereomers, which can then be separated on a standard achiral HPLC column. juniperpublishers.com

Table 3: Illustrative Chiral HPLC Separation Parameters for Enantiomers of a Propanamide Derivative

| Parameter | Value |

| Column | Chiralcel OD-H |

| Mobile Phase | n-Hexane/Isopropanol (80:20) |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 254 nm |

| Retention Time (Enantiomer 1) | 10.2 min |

| Retention Time (Enantiomer 2) | 12.5 min |

Note: This is an illustrative example based on the separation of a similar compound. researchgate.net

X-ray Crystallography and Electron Diffraction for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state at atomic resolution. uq.edu.audiamond.ac.ukexcillum.com The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, the electron density map of the molecule can be calculated, which reveals the precise arrangement of atoms in the crystal lattice. For "Propanamide, 3-hydroxy-2-methyl-", X-ray crystallography can provide unambiguous proof of its molecular structure, including the relative and absolute stereochemistry of the chiral center. nih.gov

When suitable single crystals for X-ray diffraction cannot be obtained, electron diffraction can be a valuable alternative. researchgate.net This technique can be applied to much smaller crystals and has been increasingly used for the structure determination of small organic molecules.

Table 4: Hypothetical Crystallographic Data for Propanamide, 3-hydroxy-2-methyl-

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 5.6 Å, b = 8.9 Å, c = 10.2 Å |

| Volume | 508.7 ų |

| Z (molecules per unit cell) | 4 |

| Calculated Density | 1.35 g/cm³ |

Propanamide, 3 Hydroxy 2 Methyl in Materials Science and Supramolecular Assemblies

Role as a Monomer or Building Block in Polymer Synthesis

While direct polymerization of Propanamide, 3-hydroxy-2-methyl- is not extensively documented in mainstream literature, its structural motifs are present in promising classes of biodegradable polymers. The presence of both a hydroxyl and an amide group allows for its potential use as a bifunctional monomer in step-growth polymerization.

One closely related and well-studied class of polymers is the polyhydroxyalkanoates (PHAs), which are biodegradable polyesters produced by microorganisms. Research into methylated PHAs, such as poly(3-hydroxy-2-methylbutyrate)s (PHMBs), has demonstrated that the introduction of a methyl group at the C2 position can significantly enhance thermal stability and mechanical properties, making them comparable or even superior to some commodity plastics. These polymers can be synthesized from various feedstocks and offer the advantage of chemical recyclability.

By analogy, a hypothetical polymer derived from Propanamide, 3-hydroxy-2-methyl- , which could be named poly(3-hydroxy-2-methyl-propanamide), would feature repeating amide linkages instead of ester linkages. This would result in a polyamide with pendant hydroxyl groups. Polyamides generally exhibit strong intermolecular hydrogen bonding, contributing to high strength and thermal resistance. The presence of the hydroxyl group would further enhance hydrogen bonding capabilities and provide sites for post-polymerization modification.

The synthesis of such a polymer could potentially be achieved through condensation polymerization, though challenges such as the reactivity of the hydroxyl group would need to be addressed, possibly through the use of protecting groups during synthesis.

Table 1: Comparison of Potential Polymer Properties

| Property | Poly(3-hydroxy-2-methylbutyrate) (PHMB) | Hypothetical Poly(3-hydroxy-2-methyl-propanamide) |

|---|---|---|

| Backbone | Polyester | Polyamide |

| Key Functional Groups | Ester, Methyl, Hydroxyl (from end groups) | Amide, Methyl, Pendant Hydroxyl |

| Potential Advantages | Biodegradable, enhanced thermal stability, tunable mechanical properties | High strength, high thermal resistance (typical of polyamides), enhanced hydrogen bonding, sites for functionalization |

| Synthesis Route | Ring-opening polymerization of β-lactones | Potential for condensation polymerization |

Design and Synthesis of Functional Materials Incorporating Propanamide, 3-hydroxy-2-methyl- Motifs

The functional groups of Propanamide, 3-hydroxy-2-methyl- make it an attractive building block for the design and synthesis of functional materials. The hydroxyl group can be readily modified through esterification or etherification to introduce a wide range of functionalities. The amide group itself can participate in hydrogen bonding, a key interaction in the formation of structured materials.

For instance, the synthesis of functional poly(ester amide)s with pendant hydroxyl groups has been reported. nih.gov These polymers are often biodegradable and biocompatible, with properties that can be tuned by altering the constituent monomers. nih.gov A similar strategy could be employed using Propanamide, 3-hydroxy-2-methyl- or its derivatives. The hydroxyl group could be used to attach moieties that impart specific properties such as:

Antimicrobial activity: By attaching known antimicrobial agents.

Drug delivery: By linking therapeutic molecules for controlled release.

Stimuli-responsiveness: By incorporating groups that respond to changes in pH, temperature, or light.

The synthesis of such functional materials would typically involve multi-step chemical modifications of the monomer prior to polymerization, or post-polymerization functionalization of a polymer containing the Propanamide, 3-hydroxy-2-methyl- motif.

Supramolecular Aggregation and Self-Assembly Properties

The ability of molecules to self-assemble into well-defined, non-covalently linked structures is a cornerstone of supramolecular chemistry and a powerful tool in materials science. The Propanamide, 3-hydroxy-2-methyl- molecule possesses key features that are conducive to supramolecular aggregation, primarily through hydrogen bonding.

The amide group is a well-known motif for directing self-assembly through the formation of strong and directional hydrogen bonds between the N-H donor and the C=O acceptor. researchgate.net This can lead to the formation of one-dimensional tapes or two-dimensional sheets. The additional hydroxyl group in Propanamide, 3-hydroxy-2-methyl- can participate in further hydrogen bonding, potentially leading to more complex and robust three-dimensional networks.

The crystal structure of a closely related compound, (S)-3-hydroxy-2-(methylcarboxamido)propanamide, reveals an extensive network of intermolecular hydrogen bonds. nih.gov The lattice is composed of layers of interconnected molecules, demonstrating the strong propensity of these types of molecules to form ordered solid-state structures. nih.gov It is highly probable that Propanamide, 3-hydroxy-2-methyl- would exhibit similar behavior, forming well-defined supramolecular structures.

The self-assembly can also be influenced by the chirality of the molecule. The presence of a stereocenter at the C2 position could lead to the formation of chiral supramolecular aggregates, which are of interest for applications in catalysis and separation science.

Table 2: Key Interactions in Supramolecular Assembly

| Interaction Type | Participating Groups in Propanamide, 3-hydroxy-2-methyl- | Potential Supramolecular Structure |

|---|---|---|

| Hydrogen Bonding | Amide N-H and C=O, Hydroxyl O-H | 1D tapes, 2D sheets, 3D networks |

| Van der Waals Forces | Methyl group, Alkyl backbone | Close packing of molecules |

| Stereochemical Effects | Chiral center at C2 | Chiral aggregates (e.g., helical structures) |

Interaction with Nanomaterials and Surface Chemistry

The functional groups of Propanamide, 3-hydroxy-2-methyl- also make it a candidate for the surface modification of nanomaterials. The functionalization of nanoparticle surfaces is a critical step in tailoring their properties for specific applications, such as improving their dispersion in various media, enhancing their biocompatibility, or introducing specific catalytic or recognition sites.

The amide and hydroxyl groups of Propanamide, 3-hydroxy-2-methyl- can interact with the surface of various nanomaterials, particularly metal oxides, through several mechanisms:

Hydrogen Bonding: The hydroxyl and amide groups can form hydrogen bonds with surface hydroxyl groups present on many metal oxide nanoparticles.

Covalent Bonding: The hydroxyl group can be used to form covalent bonds with the nanoparticle surface through condensation reactions.

Coordination: The oxygen and nitrogen atoms can potentially coordinate to metal atoms on the surface of certain nanoparticles.

The attachment of Propanamide, 3-hydroxy-2-methyl- to a nanoparticle surface would create a hydrophilic shell, which could improve its dispersibility in aqueous environments. Furthermore, the pendant methyl group could influence the packing of the molecules on the surface, and the amide and hydroxyl groups could serve as anchor points for the further attachment of other functional molecules. This hierarchical functionalization is a key strategy in the development of advanced nanomaterials for applications in catalysis, sensing, and nanomedicine.

Biological and Biochemical Investigations of Propanamide, 3 Hydroxy 2 Methyl Non Clinical Focus

Biosynthesis and Biodegradation Pathways in Microorganisms or Plants

While specific de novo biosynthetic pathways for Propanamide, 3-hydroxy-2-methyl- in microorganisms or plants are not extensively detailed in current literature, the production of structurally related compounds by bacteria has been documented. For instance, certain bacteria in activated sludge can synthesize polymers containing 3-hydroxy-2-methylbutyrate (3H2MB) units rsc.org. Additionally, microorganisms have been shown to produce 3-hydroxypropionic acid (3HP), a similar hydroxylated carboxylic acid, under specific growth-limiting conditions google.com. These examples suggest that microbial systems possess the enzymatic machinery capable of producing short-chain hydroxylated organic molecules, although the direct synthesis of Propanamide, 3-hydroxy-2-methyl- remains a subject for further investigation.

Conversely, the biodegradation of propanamide derivatives is a well-documented process, primarily mediated by microbial enzymes. Microorganisms play a crucial role in the breakdown of amide-containing pollutants found in soil and aquatic environments nih.gov. The enzymatic hydrolysis of the amide bond is a key step in the degradation of these compounds.

The primary enzymes responsible for the transformation of Propanamide, 3-hydroxy-2-methyl- are amidases (or amidohydrolases, EC 3.5.1.4) nih.gov. These enzymes belong to the hydrolase family and catalyze the hydrolysis of non-peptide amide bonds to produce the corresponding carboxylic acid and ammonia (B1221849) nih.gov. Microbial amidases are widespread and have been identified in various bacteria, fungi, plants, and animals researchgate.net. They are broadly classified into families such as the amidase signature (AS) family and the nitrilase superfamily, which possess distinct catalytic residues (e.g., Ser-Ser-Lys for the AS family and Glu-Lys-Cys for the nitrilase superfamily) nih.govresearchgate.net.

Research has identified specific microbial amidases with high activity towards 2-hydroxy-2-methylpropanamide (B79247). A novel S-enantioselective amidase isolated from Arthrobacter sp. S-2 demonstrated very high activity for 2-hydroxy-2-methylpropanamide, efficiently converting it to (S)-2-hydroxy-2-methylpropanoic acid tandfonline.com. The characteristics of this recombinant enzyme have been studied in detail, revealing optimal conditions for its catalytic function.

Table 1: Characteristics of Recombinant S-Amidase from Arthrobacter sp. S-2 Data sourced from studies on its activity with related compounds. tandfonline.com

| Parameter | Value |

| Enzyme Source | Arthrobacter sp. S-2 (recombinant, expressed in E. coli) |

| Target Substrate Mentioned | 2-hydroxy-2-methylpropanamide |

| Optimal pH | 8.5 |

| Optimal Temperature | 40 °C |

| pH Stability | Stable between pH 8.0 and 10.0 |

| Thermal Stability | Stable up to 30 °C |

The substrate specificity of these enzymes can be quite broad, though they often show preferences for certain molecular structures. The amidase from Arthrobacter sp. S-2, for example, hydrolyzed 2-hydroxy-2-methylpropanamide at a much higher rate than simpler amides like propanamide or 2-hydroxypropanamide tandfonline.com. Similarly, amidases from Parvibaculum lavamentivorans and Burkholderia phytofirmans have shown catalytic activity towards aliphatic amides nih.govresearchgate.net. This enzymatic action is a key mechanism for the biotransformation and detoxification of amide compounds in the environment nih.gov.

In environmental contexts, the primary degradation product resulting from the action of microbial amidases on Propanamide, 3-hydroxy-2-methyl- is 3-hydroxy-2-methyl-propanoic acid and ammonia. This hydrolysis reaction represents the initial and often rate-limiting step in the complete biodegradation of the compound.

Following the initial hydrolysis, the resulting carboxylic acid can be further metabolized by microorganisms. General pathways for the degradation of aliphatic hydrocarbons and related molecules involve enzymes such as monooxygenases and dioxygenases, which introduce oxygen atoms into the molecule nih.gov. These oxidation reactions can lead to the formation of intermediates that can enter central metabolic pathways, such as the TCA cycle, and are ultimately mineralized to carbon dioxide and water nih.gov. While specific studies detailing the complete environmental degradation pathway of 3-hydroxy-2-methyl-propanoic acid are limited, the principles of microbial metabolism of xenobiotic compounds suggest that it would likely be assimilated through such oxidative processes nih.gov. The identification of these subsequent metabolites often relies on advanced analytical techniques, such as metabolomics, to analyze environmental samples or microbial cultures nih.gov.

Molecular Recognition Studies with Model Biological Systems (e.g., Protein binding in silico or in vitro for fundamental mechanism)

Molecular recognition is the process by which a biomolecule, such as a protein, binds to a small molecule (ligand) at a specific site through non-covalent interactions nih.gov. This process is fundamental to nearly all biological functions, including enzyme catalysis nih.gov. While specific in vitro or in silico protein binding studies for Propanamide, 3-hydroxy-2-methyl- are not widely published, its structural features allow for predictions about its potential interactions within a model biological system, such as an enzyme's active site.

The binding of a ligand to a protein is governed by a combination of factors including shape complementarity and physicochemical interactions like hydrogen bonds, hydrophobic interactions, and salt bridges nih.gov. The structure of Propanamide, 3-hydroxy-2-methyl-, which contains a hydroxyl group (-OH), an amide group (-CONH2), and two methyl groups (-CH3), dictates its interaction potential.

Hydrogen Bonding: The hydroxyl and amide groups are key features for forming hydrogen bonds. Both the oxygen and hydrogen atoms of the hydroxyl group, as well as the nitrogen and oxygen atoms of the amide group, can act as hydrogen bond acceptors or donors. Within a protein's binding pocket, these groups could form strong, directional hydrogen bonds with the amino acid side chains (e.g., serine, threonine, aspartate, glutamine) or the polypeptide backbone, anchoring the molecule in a specific orientation mdpi.com.

In silico methods, such as molecular docking and quantum chemical calculations, are powerful tools for investigating these interactions. These computational approaches can predict how a ligand fits into a protein's active site and estimate the strength of the binding interactions mdpi.com. Such studies can elucidate how the molecule is recognized and oriented within the active site of an enzyme like an amidase, providing insights into the mechanism of catalysis at a molecular level.

Role as a Chemical Precursor or Scaffold for Biologically Active Molecules (Excluding direct pharmacological effects, dosage, or clinical trials)

The structural framework of 2-hydroxy-2-methyl-propanamide is increasingly recognized as a valuable and versatile scaffold in medicinal chemistry and organic synthesis . A scaffold is a core structure of a molecule to which various functional groups can be attached to create a library of new compounds. The 2-hydroxy-2-methyl-propanamide core, with its tertiary alcohol and primary amide, provides multiple points for chemical modification, allowing for the synthesis of diverse derivatives .

This scaffold has been particularly significant in the development of Selective Androgen Receptor Modulators (SARMs) . SARMs are a class of molecules that bind to the androgen receptor, and derivatives of the 2-hydroxy-2-methyl-propanamide scaffold have been synthesized and investigated for this purpose nih.govresearchgate.net. The design of these molecules often involves attaching larger, more complex aryl groups to the amide nitrogen, while the core scaffold maintains the necessary three-dimensional arrangement for receptor interaction.

Furthermore, derivatives of this compound have been explored as potential inhibitors of enzymes involved in metabolic diseases, such as pyruvate dehydrogenase kinase (PDK) . The versatility of the scaffold allows it to serve as a foundational component for creating analogs to study enzyme active sites . The development of novel molecules based on this core structure is an active area of research, demonstrating its importance as a building block for biologically active compounds.

Table 2: Examples of Biologically Active Molecules Utilizing the 2-Hydroxy-2-Methyl-Propanamide Scaffold

| Molecule Class/Name | Area of Investigation | Structural Role of Scaffold |

| Selective Androgen Receptor Modulators (SARMs) | Androgen Receptor Modulation | The core structure is a key building block for creating non-steroidal SARMs. |

| (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro,4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide | Androgen Receptor Modulation | The molecule is a direct and complex derivative of the core scaffold. researchgate.net |

| Aryl Propionamide Derivatives | Androgen Receptor Agonists | The 2-hydroxy-2-methyl-propanoic acid moiety serves as a precursor to the final propanamide structure. nih.gov |

| Pyruvate Dehydrogenase Kinase (PDK) Inhibitors | Metabolic Disease Research | The scaffold is used to synthesize molecules that inhibit PDK enzyme activity. |

Environmental Research and Sustainable Industrial Chemistry of Propanamide, 3 Hydroxy 2 Methyl

Environmental Fate and Degradation Mechanisms (e.g., Photodegradation, Microbial Degradation in ecosystems)

Detailed scientific studies specifically investigating the environmental fate and degradation pathways of Propanamide, 3-hydroxy-2-methyl- are not extensively available in the public domain. The environmental persistence, as well as its susceptibility to photodegradation and microbial degradation in various ecosystems, remains an area requiring further research.

Life Cycle Assessment of Synthetic Pathways and Environmental Impact

A comprehensive Life Cycle Assessment (LCA) specifically for the synthetic pathways of Propanamide, 3-hydroxy-2-methyl- has not been identified in published literature. Life Cycle Assessment is a methodology used to evaluate the environmental impacts associated with all the stages of a product's life, from raw material extraction through processing, manufacture, distribution, use, and disposal or recycling lifecycleinitiative.orgrsc.orgmdpi.com.

For a chemical intermediate like 3-hydroxy-2-methylpropanamide, an LCA would typically analyze the "cradle-to-gate" impacts, focusing on the raw materials (such as acrylamide), energy consumption, and waste generation of its synthesis process mdpi.com. While a known synthesis method involves a tandem hydroformylation-hydrogenation sequence nih.govrsc.org, the detailed inputs, energy requirements, and emissions for this process on an industrial scale would be required for a thorough LCA. Such an assessment would be instrumental in identifying environmental hotspots and guiding efforts toward more sustainable production routes nih.gov.

Process Optimization Research for Industrial Production

Research has identified Propanamide, 3-hydroxy-2-methyl- (also known as 3-hydroxy-2-methylpropionamide) as a significant intermediate in the synthesis of methyl methacrylate, a high-volume industrial monomer nih.govrsc.org. The optimization of its production is therefore of considerable interest.

A notable advancement in its synthesis is the development of a one-pot tandem hydroformylation–hydrogenation sequence starting from acrylamide. This process has demonstrated excellent conversion rates and high selectivity for 3-hydroxy-2-methylpropanamide nih.govrsc.org. The reaction is catalyzed by a combination of a Rhodium/triphenylphosphine (Rh/PPh3) complex for the hydroformylation step and Raney Nickel (Raney Ni) for the subsequent hydrogenation step nih.gov.

Further research into process optimization could focus on catalyst efficiency and recovery, reaction conditions (temperature and pressure), and solvent selection to maximize yield and minimize energy consumption and waste production.

Table 1: Synthesis of 3-Hydroxy-2-methylpropanamide This table is provided for informational purposes and is based on available research. Specific process parameters may vary.

| Starting Material | Catalysts | Reaction Type | Product | Reported Advantage |

|---|---|---|---|---|

| Acrylamide | Rh/PPh3 and Raney Ni | One-pot tandem hydroformylation-hydrogenation | Propanamide, 3-hydroxy-2-methyl- | Excellent conversion and high selectivity nih.govrsc.org |

Role in Carbon Capture and Amine Degradation Studies

Currently, there is no available scientific literature that indicates a role for Propanamide, 3-hydroxy-2-methyl- in carbon capture technologies or related amine degradation studies. The primary focus of research in CO2 capture using chemical absorption revolves around aqueous alkanolamine solutions, such as monoethanolamine (MEA), and various other primary, secondary, and tertiary amines nih.govoregonstate.edu. These studies investigate the absorption efficiency, degradation pathways, and environmental impact of the specific amines used in the capture process nih.gov. The chemical structure of Propanamide, 3-hydroxy-2-methyl-, a primary amide, differs significantly from the amines typically employed and studied for CO2 scrubbing applications.

Future Research Directions and Uncharted Territories in Propanamide, 3 Hydroxy 2 Methyl Research

Exploration of Novel Synthetic Methodologies and Catalyst Discovery

The future synthesis of Propanamide, 3-hydroxy-2-methyl- and related structures will likely pivot towards more efficient, stereoselective, and sustainable methods. Research is anticipated to focus on biocatalysis and the discovery of novel catalytic systems.

Enzyme-catalyzed reactions, particularly using ene-reductases from the 'old yellow enzyme' family, have already demonstrated success in the asymmetric bioreduction of related esters to furnish (R)-configurated products with high enantiomeric excess (up to >99% ee). researchgate.net Future work could expand the library of enzymes to optimize reaction rates and substrate scope, potentially leading to industrial-scale biocatalytic production. researchgate.net

Beyond biocatalysis, the discovery of new chemical catalysts through computational and high-throughput screening methods represents a significant frontier. chemrxiv.org Methodologies that build reaction networks and employ genetic algorithms can rapidly identify new catalyst candidates. chemrxiv.org For instance, a genetic algorithm approach has successfully discovered a tertiary amine catalyst for the Morita-Baylis-Hillman (MBH) reaction that was eight times more active than the commonly used DABCO. chemrxiv.org Applying these de novo discovery techniques could yield highly efficient and selective catalysts for the amidation of 3-hydroxy-2-methylpropanoic acid or its precursors. Another promising area involves the use of palladium catalysis for the site-selective ring-opening of lactone precursors to form hydroxy-amide structures, a method that could be adapted for the synthesis of complex propanamide derivatives. rsc.org

| Synthetic Approach | Catalyst/Mediator Type | Potential Advantages | Research Focus |

| Biocatalysis | Ene-reductases | High stereoselectivity, mild reaction conditions | Enzyme screening, protein engineering for improved activity and substrate scope researchgate.net |

| De Novo Catalyst Discovery | Tertiary amines, Phosphines | Identification of highly active and novel catalysts | Application of genetic algorithms and reaction network mapping to propanamide synthesis chemrxiv.org |

| Catalytic Aminolysis | Palladium complexes | Stereocontrolled synthesis from complex precursors | Adaptation for acyl C–O bond activation in precursors to Propanamide, 3-hydroxy-2-methyl- rsc.org |

| Dehydro-condensation | Triazine-derived ammonium (B1175870) salts (e.g., DMTMM) | Alternative to traditional coupling agents | Improving stability and cost-effectiveness of reagents mdpi.com |

Emerging Applications in Niche Academic Fields (e.g., Chemoinformatics, Bio-Inspired Chemistry)

The structural features of Propanamide, 3-hydroxy-2-methyl-—a chiral center, a hydroxyl group, and an amide bond—make it an intriguing candidate for exploration in niche academic disciplines.

In chemoinformatics , future research could involve building extensive databases of virtual derivatives of Propanamide, 3-hydroxy-2-methyl-. By systematically modifying the core structure in silico and calculating various molecular descriptors, machine learning models could be trained to predict properties such as binding affinity to specific biological targets or suitability for materials science applications. This computational screening would accelerate the discovery of new leads for experimental validation.

In bio-inspired chemistry , the focus is on mimicking biological systems to create novel functional molecules and materials. chimia.ch The structure of Propanamide, 3-hydroxy-2-methyl- can serve as a simple building block or fragment for constructing more complex architectures that emulate biological molecules. For example, research could explore its use in creating artificial peptides or foldamers where the hydroxy and amide groups guide the formation of specific secondary structures through hydrogen bonding. psu.edu These bio-inspired constructs could find applications in catalysis or molecular recognition. chimia.chpsu.edu A key approach in this field is the structure-based modular design of artificial molecules, which could be used to develop novel transcription factors or enzymes. psu.edu

Advancements in Theoretical and Analytical Approaches for Complex Propanamide Systems

A deeper understanding of the structure, dynamics, and reactivity of Propanamide, 3-hydroxy-2-methyl- will be driven by next-generation theoretical and analytical methods.

Theoretical approaches , such as Density Functional Theory (DFT), are crucial for elucidating reaction mechanisms and predicting molecular properties. rsc.org Future studies could use DFT to model the transition states of catalytic reactions, providing insights into how to optimize catalyst design for improved yield and selectivity. chemrxiv.org Furthermore, Quantum Theory of Atoms in Molecules (QTAIM) analysis can be employed to characterize non-covalent interactions, such as hydrogen bonds, which are critical to the behavior of these molecules in biological or material systems. rsc.org

Analytical advancements will enable more precise characterization. The use of real-time monitoring techniques, such as headspace gas chromatography-mass spectrometry (GC/MS), can provide detailed kinetic data on synthetic reactions, particularly in biocatalysis. researchgate.net Advanced multi-dimensional NMR spectroscopy techniques could be used to study the conformational dynamics of propanamide derivatives in solution, revealing how they interact with their environment or other molecules.

| Approach | Technique/Method | Application to Propanamide Systems |

| Theoretical | Density Functional Theory (DFT) | Modeling reaction mechanisms, calculating spectroscopic properties, guiding catalyst design. chemrxiv.orgrsc.org |

| Theoretical | Quantum Theory of Atoms in Molecules (QTAIM) | Analyzing hydrogen bonding and other non-covalent interactions that dictate molecular assembly. rsc.org |

| Analytical | Headspace GC/MS | Real-time monitoring of biocatalytic synthesis for kinetic analysis and optimization. researchgate.net |

| Analytical | Advanced NMR Spectroscopy | Characterizing solution-state conformation and intermolecular interactions. |

Interdisciplinary Research Opportunities at the Interface of Chemistry, Materials Science, and Environmental Science

The most exciting future directions for Propanamide, 3-hydroxy-2-methyl- research lie at the intersection of traditional chemistry with other scientific fields.

In materials science , the hydroxyl and amide functional groups make this compound a versatile precursor for functional polymers. Research could focus on incorporating Propanamide, 3-hydroxy-2-methyl- as a monomer into polyesters or polyamides. The pendant hydroxyl groups could serve as sites for post-polymerization modification, allowing for the tuning of material properties such as hydrophilicity, or for the attachment of bioactive molecules. There is also potential in creating bio-inspired materials, such as hydrogels, where the propanamide unit can influence properties like water absorption and biocompatibility. psu.edu

In environmental science , derivatives of Propanamide, 3-hydroxy-2-methyl- could be developed as selective chemosensors for environmental pollutants. rsc.org By attaching a chromophore or fluorophore to the propanamide scaffold, researchers could design sensors that exhibit a change in color or fluorescence upon binding to specific ions or molecules, such as cyanide. rsc.org The development of such sensors on test strips could provide a low-cost and portable method for environmental monitoring. rsc.org Furthermore, the inherent chirality and functional groups of the molecule make it a candidate for use in chiral stationary phases for separating enantiomers of environmental contaminants. The biodegradability of such simple amide-containing molecules also warrants investigation as a potential "green" chemical building block.

Q & A

Q. What are the recommended synthetic routes for 3-hydroxy-2-methylpropanamide in academic research?

- Methodological Answer : A common approach involves reacting 3-hydroxy-2-methylpropanoic acid with ammonia or ammonium chloride under controlled conditions. For derivatives, amidation via activated esters (e.g., using carbodiimides like EDC) is effective. Evidence from similar propanamide syntheses suggests optimizing reaction time (12-24 hours) and temperature (40-60°C) to improve yield . Purification typically involves recrystallization from ethanol/water mixtures or column chromatography using silica gel (eluent: ethyl acetate/hexane, 3:7) .

Q. Key Reaction Parameters :

| Parameter | Optimal Range | Notes |

|---|---|---|

| Temperature | 40–60°C | Higher temps risk decomposition |

| Solvent | Ethanol/THF | Enhances solubility of intermediates |

| Catalyst | EDC/HOBt | Reduces side reactions |

Q. How can researchers characterize the structural integrity of 3-hydroxy-2-methylpropanamide using spectroscopic methods?

- Methodological Answer : IR Spectroscopy : Identify amide C=O stretching (1680–1720 cm⁻¹) and N–H bending (1550–1600 cm⁻¹). Compare experimental bands with ab initio calculations to validate assignments . NMR : ¹H NMR should show signals for the methyl group (δ 1.2–1.4 ppm, triplet) and hydroxy proton (δ 5.2–5.5 ppm, broad). ¹³C NMR confirms the amide carbonyl (δ 170–175 ppm) . X-ray Crystallography : Resolve hydrogen-bonding networks in the solid state, critical for understanding stability and polymorphism .

Q. Example IR Data :

| Band (cm⁻¹) | Assignment | Source |

|---|---|---|

| 1680–1720 | C=O stretching | |

| 1550–1600 | N–H bending |

Advanced Research Questions